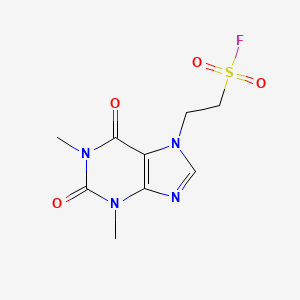

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride” is a chemical compound with various properties . It is related to the Transient receptor potential cation channel A 1 (TRPA1), which acts as a sensor for chemical irritants, pain, and cold .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. The compound contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains a sulfonyl fluoride group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 414.424 . Other properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Preparation

Synthesis of Fluorinated Compounds : The compound has been used in the synthesis of various fluorinated molecules, which are relevant in conducting polymer research. For example, 1,2,4,5-Tetrafluorobenzene was converted to 1,2,4,5-tetrafluorobenzaldehyde and further protected as an acetal, demonstrating the versatility of such fluorine compounds in polymer research (Krebs & Jensen, 2003).

Fluorination Reactions : The compound has been involved in various fluorination reactions, essential for synthesizing diverse chemical structures. For instance, fluorination reactions of different furanoses have been investigated using similar compounds, highlighting the significance of such reactions in chemical synthesis (Mori & Morishima, 1994).

Biological and Pharmacological Research

Neuroprotective and MAO-B Inhibitory Activities : Research has been conducted on derivatives of this compound for their neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. This demonstrates its potential in neurological and psychiatric research (Mitkov et al., 2022).

Antimicrobial and Antioxidant Properties : Some derivatives of this compound have been synthesized and screened for antimicrobial, antioxidant, and anticancer properties. This indicates its utility in developing new therapeutic agents (Verma et al., 2021).

Materials Science and Engineering

Conducting Polymer Research : This compound's derivatives have applications in the synthesis of materials for conducting polymer research. The research in this field is aimed at developing advanced materials for various technological applications, as demonstrated by the synthesis of versatile fluorine compounds (Krebs & Jensen, 2003).

Synthesis of Complex Molecular Structures : Its use in the synthesis of complex molecular structures, such as diiron(III) complexes, showcases its role in the development of catalysts and reactive agents in materials science (Taktak et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential channel family and plays a crucial role in sensing environmental irritants, cold temperatures, and mechanical pressure .

Mode of Action

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride acts as a selective blocker of the TRPA1 channel . It antagonizes the calcium influx evoked by allyl isothiocyanate (AITC) and formalin .

Biochemical Pathways

By blocking the TRPA1 channel, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride affects the calcium signaling pathway . This can lead to downstream effects such as the reduction of pain and inflammation responses that are typically associated with the activation of the TRPA1 channel .

Result of Action

The molecular and cellular effects of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride’s action include the inhibition of calcium influx through the TRPA1 channel . This can lead to a decrease in pain and inflammation responses .

Eigenschaften

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN4O4S/c1-12-7-6(8(15)13(2)9(12)16)14(5-11-7)3-4-19(10,17)18/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLREITXGMHJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)

![N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2459405.png)

![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2459406.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2459414.png)

![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2459418.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)